molecular formula C17H26N2O3S B3013304 ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 154201-52-2

ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3013304
CAS No.: 154201-52-2
M. Wt: 338.47
InChI Key: OEIPEAYCWZWQGC-UHFFFAOYSA-N
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Description

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound provided for scientific research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to a class of 4,5,6,7-tetrahydro-benzothiophene derivatives identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a nuclear receptor that is a compelling drug target for the treatment of inflammatory and auto-immune diseases, metabolic diseases, and certain resistant cancer types . Research into this chemical series explores their mechanism of action as inverse agonists, which can induce instability in the protein conformation through steric clashes and push-pull mechanisms, thereby modulating the receptor's activity . As a key building block in medicinal chemistry, this compound is characterized by its molecular formula (C 17 H 26 N 2 O 3 S) and molecular weight (338.47 g/mol) . Researchers can utilize this material in the synthesis and discovery of novel nuclear receptor modulators, employing it in various in vitro assays to study solubility, metabolic stability, and permeability . Handle this product with appropriate care, referring to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

ethyl 2-[[2-(diethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-19(5-2)11-14(20)18-16-15(17(21)22-6-3)12-9-7-8-10-13(12)23-16/h4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPEAYCWZWQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise in various pharmacological studies:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems .
  • Analgesic Effects : Research indicates potential analgesic effects in animal models, suggesting applicability in pain management therapies .
  • Anticancer Potential : Some derivatives of benzothiophene have been investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the effects of related compounds in clinical settings:

  • Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the efficacy of benzothiophene derivatives and highlighted their potential as novel antidepressants .
    • Results indicated significant improvements in depressive symptoms in animal models.
  • Analgesic Research :
    • A research article from Pharmacology Reports reported on the analgesic properties of similar compounds and their mechanisms of action involving opioid receptors .
    • This compound was included in discussions regarding new analgesic agents.
  • Anticancer Investigations :
    • A comprehensive review highlighted the anticancer activities of benzothiophene derivatives, noting their ability to induce apoptosis in cancer cells through various pathways .
    • The compound's structure suggests it may have similar effects worth investigating further.

Mechanism of Action

The mechanism by which ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The tetrahydrobenzothiophene scaffold is common across all analogs, but differences arise in the 2-amino substituents:

Compound Name Substituent at 2-Amino Position Key References
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 43) 3,4-Dimethoxybenzoyl
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloroacetyl
Target Compound N,N-Diethylglycyl -

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The benzoyl and 3,4-dimethoxybenzoyl groups (electron-withdrawing and donating, respectively) influence electronic distribution, affecting reactivity and hydrogen-bonding capacity.
  • Crystallographic Trends : Analogs like ethyl 2-benzamido derivatives exhibit planar heterocyclic rings (S1/C8/C9/C10/C15) with dihedral angles <10° between the benzothiophene and substituent rings. Disordered methylene groups in the cyclohexene ring are common, suggesting conformational flexibility .

Example Protocol :

Precursor Synthesis: Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate is prepared via cyclocondensation of ethyl acetoacetate with cyclohexanone and sulfur, followed by amination (yield: ~60–63%) .

Acylation : Reacting the precursor with N,N-diethylglycyl chloride in chloroform or DCM under reflux conditions (9–12 hours), similar to benzoylation in .

Purification: Recrystallization from ethanol or ether/cyclohexane mixtures yields the final product (purity >95%) .

Yield Comparison :

  • Benzoyl derivative: 96% yield after recrystallization .
  • Chloroacetyl derivative: Commercial availability noted, but synthetic yields unspecified .

Physicochemical Data

Property Target Compound (Predicted) Benzoyl Derivative Chloroacetyl Derivative
Molecular Weight (g/mol) ~365 343.39 328.81
Melting Point (°C) 110–115* 112–114 Not reported
LogP (Predicted) ~3.5 3.1 2.8
Hydrogen Bond Donors/Acceptors 1/5 1/4 1/4

Notes:

  • The N,N-diethylglycyl group increases logP compared to benzoyl derivatives, enhancing lipophilicity.
  • IR spectra for analogs show characteristic peaks: ~1647 cm⁻¹ (ester C=O), ~1631 cm⁻¹ (amide C=O) .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Benzamido analogs form intramolecular N–H⋯O bonds (S(6) motifs) and intermolecular C–H⋯O interactions, stabilizing crystal packing .
  • Disorder in Crystal Structures : Methylene groups in the tetrahydrobenzothiophene ring often exhibit positional disorder (occupancy ratios ~0.64:0.36), resolved using SHELXL refinement .
  • Software Tools : Structures of related compounds were determined using SHELX (for refinement) and ORTEP-III (for graphical representation) .

Biological Activity

Ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a compound belonging to the class of benzothiophene derivatives, has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 4506-71-2
  • IUPAC Name : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Biological Activity Overview

Research indicates that derivatives of benzothiophene compounds exhibit various biological activities including:

  • Analgesic Effects : Studies have shown that certain derivatives possess analgesic properties that surpass standard analgesics such as metamizole. The analgesic activity was evaluated using the "hot plate" method in animal models .
  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains .

Analgesic Activity

A study conducted by Siutkina et al. (2021) evaluated the analgesic effects of new derivatives of benzothiophene compounds. Using the "hot plate" method on outbred white mice, it was found that these derivatives exhibited a notable analgesic effect compared to control groups treated with standard pain relief medications .

Antimicrobial Studies

Baravkar et al. (2019) explored the antimicrobial properties of thiophene derivatives against Mycobacterium tuberculosis. Their findings suggested that specific modifications in the thiophene structure could enhance antimicrobial efficacy .

Case Studies

StudyCompoundBiological ActivityMethodology
Siutkina et al. (2021)Benzothiophene DerivativeAnalgesicHot Plate Test
Baravkar et al. (2019)Thiophene DerivativeAntimicrobialIn vitro Testing against Mycobacterium tuberculosis

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

  • Analgesic Mechanism : The compound may interact with opioid receptors or modulate pain pathways in the central nervous system.
  • Antimicrobial Mechanism : It is hypothesized that structural features of the compound allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl 2-amino-benzothiophene-3-carboxylate with N,N-diethylglycine derivatives in dimethylsulfoxide (DMSO) under basic conditions (e.g., NaOH) at 5–10°C achieves yields up to 87%. Key steps include controlled addition of reagents (e.g., carbon disulfide) and post-reaction purification via ethanol recrystallization .
  • Critical Parameters : Temperature control (<10°C) minimizes side reactions, while solvent choice (DMSO vs. CH₂Cl₂) affects reaction kinetics.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology : Use multi-spectral analysis:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 1.00–3.89 ppm for alkyl groups, δ 8.70 ppm for NH protons) .
  • IR : Confirm amide bonds (ν ~3260 cm⁻¹ for NH, ~1727 cm⁻¹ for ester C=O) .
  • HRMS : Validate molecular weight (e.g., m/z 357 [M⁺]) .
    • Data Resolution : Cross-reference with X-ray crystallography (e.g., Acta Crystallographica data) to resolve ambiguities in stereochemistry .

Q. What standardized assays are used for preliminary pharmacological screening (e.g., anti-inflammatory or antibacterial activity)?

  • Methodology :

  • In vitro antioxidant assays : DPPH radical scavenging, with IC₅₀ values compared to ascorbic acid .
  • Antibacterial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
    • Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent-only blanks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends are observed?

  • Methodology : Synthesize analogs (e.g., replacing diethylglycyl with carboxamide or chlorophenyl groups) and compare bioactivity. For example:

  • Compound 23 : N-(2-Chlorophenyl) substitution enhances antibacterial activity (MIC = 8 µg/mL) due to increased lipophilicity .
  • Compound 24 : Maleic anhydride-derived analogs show reduced anti-inflammatory efficacy, suggesting steric hindrance limits target binding .
    • Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they mitigated?

  • Methodology :

  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol, achieves >90% recovery from wastewater .
  • LC-MS/MS : Use deuterated internal standards (e.g., BP-3-d5) to correct matrix effects. Optimize mobile phase (methanol/0.1% formic acid) for peak resolution .
    • Challenges : Adsorption losses in glassware are minimized via silanization (5% DMDCS in toluene) .

Q. How can conflicting data on metabolic stability (e.g., in vitro vs. in vivo) be reconciled?

  • Methodology :

  • In vitro : Microsomal stability assays (human liver microsomes) with NADPH cofactors.
  • In vivo : Pharmacokinetic profiling in rodent models (e.g., plasma half-life via LC-MS).
    • Conflict Resolution : Differences may arise from protein binding or interspecies metabolic variations. Use allometric scaling or PBPK modeling to extrapolate data .

Q. What strategies are employed to elucidate the compound’s mechanism of action at the molecular level?

  • Methodology :

  • Target identification : Chemoproteomics (e.g., affinity-based pull-down assays with biotinylated probes).
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
    • Case Study : Compound (I) in inhibits bacterial DNA gyrase, confirmed by ATPase activity assays .

Q. How does conformational flexibility (e.g., tetrahydrobenzothiophene ring puckering) influence crystallographic packing and solubility?

  • Methodology :

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond = 1.74 Å) and intermolecular interactions (e.g., hydrogen bonds between amide NH and ester O) .
  • Solubility prediction : Correlate crystal lattice energy (calculated via DFT) with experimental solubility in DMSO/water mixtures .

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